(2-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(2-chloro-4-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO/c19-17-11-14(20)7-8-16(17)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAKMFBMKXXCOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643947 | |
| Record name | (2-Chloro-4-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-64-9 | |
| Record name | (2-Chloro-4-fluorophenyl)[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-4-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
The compound (2-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, commonly referred to as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is CHClFNO, with a molecular weight of approximately 325.79 g/mol. The structural representation is critical for understanding its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of anticancer and antimicrobial properties. Below are some highlighted activities:
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the modulation of apoptotic pathways. It interacts with key proteins involved in cell survival and proliferation.
- Case Study : In vitro studies demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells, with IC values ranging from 10 to 30 µM. The presence of the pyrrole moiety is believed to enhance its cytotoxic effects due to increased lipophilicity and better membrane permeability.
Antimicrobial Activity
- Antibacterial Properties : The compound has shown promising activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported between 3.12 and 12.5 µg/mL.
- Mechanism : Its antibacterial efficacy is attributed to the disruption of bacterial cell wall synthesis and interference with protein synthesis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Enhances lipophilicity and potency |
| Fluorine Substitution | Increases metabolic stability |
| Pyrrole Ring Presence | Contributes to cytotoxicity |
In Vitro Studies
Recent studies have focused on the compound’s efficacy against different cancer types:
- Breast Cancer : Exhibited significant growth inhibition in MCF-7 cells.
- Lung Cancer : A549 cells showed reduced viability upon treatment.
In Vivo Studies
Animal models have been employed to evaluate the therapeutic potential:
- Tumor-bearing mice treated with the compound displayed reduced tumor size compared to control groups.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing fluorinated phenyl groups have been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that a related compound induced apoptosis in colorectal cancer cells through the activation of caspase pathways, suggesting that (2-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone could potentially serve as a lead compound in cancer therapy .
2. Neuroprotective Effects
The pyrrolidine structure is known for its neuroprotective properties. Research has indicated that compounds containing this moiety can modulate neurotransmitter systems and provide protection against neurodegenerative diseases. For example, studies have shown that similar compounds can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .
Biochemical Mechanisms
Understanding the biochemical mechanisms underlying the activity of this compound is crucial for its development as a therapeutic agent.
Table 1: Mechanisms of Action Related to Similar Compounds
Case Studies
Case Study 1: Cancer Cell Line Studies
In vitro studies using human colorectal cancer cell lines demonstrated that this compound significantly decreased cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways involving caspase-3 and caspase-9 .
Case Study 2: Neuroprotective Effects
In animal models of neurodegeneration, administration of compounds structurally similar to this compound resulted in reduced markers of inflammation and oxidative damage in brain tissues. This suggests potential utility in treating neurodegenerative disorders .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural Analogues and Functional Group Variations
The compound’s closest structural analogues include:
Critical Observations
Electron-Withdrawing Substituents : The target compound’s 2-chloro-4-fluorophenyl group balances lipophilicity and polarity, whereas the difluoro-nitro analogue exhibits higher logP (4.2) due to additional fluorine and nitro groups, which may reduce solubility but enhance membrane permeability.
Heterocyclic Flexibility : The dihydro-1H-pyrrole group in the target compound allows for greater rotational freedom compared to rigid piperazinyl or saturated pyrrolidine systems. This flexibility may improve binding to dynamic enzyme pockets, as seen in kinase inhibitors .
Biological Activity: Substitution patterns directly influence target selectivity. For instance, nitro-containing analogues (e.g., ) are often associated with CNS activity due to nitro groups’ ability to penetrate the blood-brain barrier, while halogenated benzophenones without nitro groups may favor peripheral targets .
Research Findings and Mechanistic Insights
- Substructure-Activity Relationships : Frequent substructure mining (as per Dehaspe et al. ) highlights that chloro-fluorophenyl ketones paired with nitrogen-containing heterocycles are statistically linked to kinase inhibition (e.g., MAPK or EGFR targets). The dihydro-1H-pyrrole’s methylene bridge may reduce steric hindrance compared to bulkier piperazines.
- Synthetic Accessibility : The target compound’s synthesis likely involves Ullmann coupling or Friedel-Crafts acylation, whereas nitro-substituted analogues (e.g., ) require additional nitration steps, increasing synthetic complexity .
- Stability : The absence of nitro groups in the target compound suggests superior oxidative stability compared to , which may degrade under prolonged storage.
Data Tables
Physicochemical Properties
Vorbereitungsmethoden
Formation of the Pyrrolidine Moiety
The pyrrolidine ring (2,5-dihydro-1H-pyrrol-1-yl) is typically synthesized by cyclization reactions starting from precursors such as 2,5-dihydro-1H-pyrrole or related intermediates. Alkylation of the pyrrole nitrogen with a suitable benzyl halide or aldehyde derivative forms the pyrrol-1-ylmethyl intermediate, which is crucial for subsequent coupling.
Coupling via Methylene Bridge and Ketone Formation
The coupling of the pyrrolidine-containing phenyl ring with the halogenated phenyl ring is achieved through a methylene bridge, often via nucleophilic substitution or Friedel-Crafts acylation reactions. The ketone functional group is introduced by acylation of the aromatic ring using acid chlorides or anhydrides in the presence of Lewis acid catalysts such as aluminum chloride.
Typical Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Pyrrolidine formation | Cyclization of 2,5-dihydro-1H-pyrrole with alkylating agent | Forms pyrrol-1-ylmethyl intermediate |
| 2 | Halogenation | Electrophilic aromatic substitution or use of halogenated precursors | Introduces chloro and fluoro substituents on phenyl ring |
| 3 | Coupling | Friedel-Crafts acylation with acid chloride and AlCl3 | Links phenyl rings via ketone bridge |
| 4 | Purification | Chromatography, recrystallization | Isolates pure target compound |
Industrial Scale Considerations
On an industrial scale, the synthesis is optimized for yield and purity using continuous flow reactors and automated synthesis platforms. Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are carefully controlled to minimize by-products and maximize efficiency.
Oxidation and Reduction Reactions: The methylene bridge and carbonyl group in the compound can undergo oxidation (e.g., with potassium permanganate) or reduction (e.g., with lithium aluminum hydride), allowing for structural modifications or derivatization.
Substitution Reactions: The chloro and fluoro substituents can be replaced via nucleophilic aromatic substitution, enabling the synthesis of analogues with varied biological properties.
Reaction Conditions: Typical reagents include oxalyl chloride for acid chloride formation, aluminum chloride as Lewis acid catalyst, and solvents such as dichloromethane or methylene chloride under controlled low temperatures (0–5 °C) to prevent side reactions.
- Data Table: Representative Reaction Conditions for Preparation
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acid chloride formation | Oxalyl chloride, DMF (catalytic) | Dichloromethane | 0–5 °C | 3 h | N/A | Converts benzoic acid to acid chloride |
| Friedel-Crafts acylation | Acid chloride, AlCl3 | Dichloromethane | 0–5 °C | 1 h | ~78 | Coupling with fluorobenzene or substituted phenyl |
| Pyrrolidine alkylation | 2,5-dihydro-1H-pyrrole, alkyl halide | Suitable solvent | Ambient | Variable | N/A | Forms pyrrol-1-ylmethyl intermediate |
| Purification | Column chromatography | N/A | N/A | N/A | N/A | Isolates pure product |
The preparation of (2-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves a strategic combination of halogenated aromatic chemistry, heterocyclic ring formation, and Friedel-Crafts acylation. The process typically starts with the synthesis of the pyrrolidine intermediate, followed by coupling with halogenated phenyl acid chlorides under Lewis acid catalysis. Reaction conditions are optimized to maintain low temperatures and use appropriate solvents to achieve high yields and purity. Industrial methods may employ continuous flow and automated systems for scalability.
This synthetic approach is supported by diverse research findings and is adaptable for the preparation of related derivatives with potential pharmacological applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for optimizing the yield of (2-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on precursor availability. Evidence from analogous methanone derivatives suggests using anhydrous conditions with Lewis acids like AlCl₃ for acylation reactions. Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1.2 equivalents of acyl chloride) improves yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. How can the structural conformation of this methanone derivative be validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry. For amorphous samples, combine ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 2.5–3.5 ppm for pyrrolidinyl protons) with IR spectroscopy (C=O stretch ~1680 cm⁻¹). Comparative analysis with DFT-optimized structures (using B3LYP/6-31G* basis sets) can resolve discrepancies in bond angles or torsional strain .
Q. What analytical techniques are suitable for assessing purity and identifying common impurities?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm is recommended. For impurity profiling, LC-MS/MS can detect byproducts like chlorinated isomers or hydrolyzed intermediates. Reference standards (e.g., EP impurity guidelines for methanone analogs) aid in quantification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., cell line viability, IC₅₀ protocols). Standardize assays using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines. Meta-analysis of SAR (structure-activity relationship) data for fluorophenyl and pyrrolidinyl substituents may clarify mechanisms .
Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., using Gaussian 16) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. Solvent effects should be incorporated via PCM (Polarizable Continuum Model). Validate predictions with experimental kinetic studies (e.g., reaction with thiols or amines) .
Q. How can the compound’s pharmacokinetic properties be assessed in preclinical models?
- Methodological Answer : Conduct in vitro ADME assays:
- Permeability : Caco-2 cell monolayers with LC-MS quantification.
- Metabolic Stability : Microsomal incubation (human/rat liver) with NADPH cofactor.
- Plasma Protein Binding : Equilibrium dialysis followed by HPLC-UV.
Correlate results with in vivo pharmacokinetics (IV/PO administration in rodents) to estimate bioavailability .
Q. What experimental designs are optimal for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. For enzyme inhibition, employ kinetic assays (e.g., fluorogenic substrates) with varying inhibitor concentrations. Molecular docking (AutoDock Vina) guided by crystallographic data can identify binding poses, followed by mutagenesis studies to validate key residues .
Data Contradiction and Validation
Q. How should researchers address conflicting crystallographic data regarding the compound’s dihedral angles?
- Methodological Answer : Reanalyze XRD datasets (e.g., using Olex2 or SHELX) to check for refinement errors. Compare with computational models (DFT or MD simulations) to assess whether observed angles reflect intrinsic flexibility or crystal packing effects. Collaborative verification with independent labs reduces systematic bias .
Q. What strategies mitigate batch-to-batch variability in biological assay results?
- Methodological Answer : Implement strict QC protocols:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
